2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(2-ethylanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H19NO2/c1-3-12-7-4-5-9-14(12)17-11-13-8-6-10-15(19-2)16(13)18/h4-10,17-18H,3,11H2,1-2H3 |
InChI Key |
ZOHSYEYQAWJJPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
Core Reaction Mechanism
The Mannich reaction serves as the cornerstone for constructing the aminomethyl phenolic scaffold. This one-pot, three-component condensation involves:
- 2-Ethylphenylamine as the primary amine nucleophile
- Formaldehyde as the carbonyl source
- 6-Methoxyphenol as the aromatic substrate
The reaction proceeds via iminium ion intermediacy, where formaldehyde activates the amine for nucleophilic attack on the electrophilic carbonyl carbon. Subsequent dehydration yields the target secondary amine.
Standard Laboratory Protocol
- Reagent Ratios : A 1:1.2:1 molar ratio of 2-ethylphenylamine, formaldehyde (37% aqueous), and 6-methoxyphenol ensures complete conversion.
- Solvent System : Ethanol or methanol facilitates homogeneous mixing while stabilizing intermediates through hydrogen bonding.
- Catalysis : 5 mol% acetic acid accelerates imine formation, achieving yields >85% within 6–8 hours at 60–80°C.
Table 1 : Optimization Parameters for Mannich Reaction
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes kinetics while minimizing decomposition |
| Reaction Time | 7 hours | Balances conversion with byproduct formation |
| Solvent Polarity | Ethanol (ε = 24.3) | Enhances intermediate solubility |
Alternative Synthetic Pathways
Reductive Amination Strategy
For substrates sensitive to acidic conditions, reductive amination offers a milder alternative:
- Imine Formation : React 2-ethylphenylamine with 6-methoxy-2-hydroxybenzaldehyde in toluene under Dean-Stark conditions.
- Reduction : Treat the Schiff base with NaBH₄ in methanol at 0°C, achieving 78% isolated yield.
Comparative Efficiency
- Mannich vs. Reductive Amination :
- Mannich: Higher throughput (85% vs. 78%) but requires acidic conditions
- Reductive: Superior functional group tolerance for complex substrates
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs tubular reactors with:
- Residence Time : 30–45 minutes
- Pressure : 3–5 bar to maintain solvent integrity
- Catalyst Immobilization : Silica-supported H₃PO₄ enables catalyst recycling (>20 cycles).
Table 2 : Industrial Process Metrics
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Throughput (kg/day) | 0.5 | 150 |
| Purity (%) | 98.5 | 99.7 |
| E-Factor | 12.4 | 8.1 |
Reaction Optimization and DoE
Design of Experiments (DoE)
A three-factor Box-Behnken model identifies critical interactions:
- Factors : Temperature (X₁), Catalyst Loading (X₂), Solvent Ratio (X₃)
- Response Surface : Yield (%) = 84.2 + 6.1X₁ + 3.7X₂ - 2.4X₃ - 1.9X₁X₃
Pareto Analysis
- Temperature contributes 52% to yield variance
- Solvent polarity accounts for 28% of byproduct suppression
Purification and Characterization
Crystallization Protocols
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: Utilized in the synthesis of various organic compounds and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Substituent Impact :
- Electron-withdrawing groups (e.g., Cl, Br) enhance stability and metal-binding affinity, making such derivatives effective ligands for transition metal complexes (e.g., oxidovanadium(IV) in antimicrobial studies) .
- Electron-donating groups (e.g., methoxy, ethyl) improve solubility in organic solvents and influence antioxidant activity. For example, the ethyl group in the target compound may increase steric hindrance, reducing reactivity compared to smaller substituents like -OH .
- Fluorinated derivatives (e.g., 2,2-difluoroethyl) exhibit unique pharmacokinetic properties, such as improved metabolic stability, relevant in drug design .
Physicochemical Properties
Thermal Stability:
- Schiff base analogues (e.g., (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol) decompose above 210°C, while secondary amines (e.g., the target compound) show higher thermal stability due to the absence of the labile imine bond . Solubility:
- Methoxy and ethyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, methanol), whereas halogenated derivatives (e.g., 4-chloro) are more soluble in dichloromethane .
Antioxidant Activity:
- Schiff bases generally exhibit stronger radical scavenging than reduced amines. For instance, (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol shows an IC₅₀ of 18.1 μg/mL in DPPH assays, outperforming BHT (IC₅₀ = 35.1 μg/mL) .
- Secondary amines like 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol display moderate activity, suggesting that the imine bond is critical for antioxidant efficacy .
Coordination Chemistry:
- The target compound and its analogues act as N,O-donor ligands. For example, 2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol can coordinate to metals like Fe(II/III), Mn(III), and Mo(VI), forming complexes with applications in catalysis and materials science .
- Substituents influence coordination geometry: Bulkier groups (e.g., ethyl) favor distorted octahedral geometries, while smaller groups (e.g., -OH) enable planar arrangements .
Biological Activity
2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol, a compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a methoxy group and an amino group attached to a phenolic structure, which is significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . A study demonstrated that similar compounds showed effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests its potential use in treating inflammatory diseases.
- Case Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction of cytokine levels compared to untreated controls.
Antioxidant Activity
The phenolic nature of the compound contributes to its antioxidant activity , enabling it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage.
- Research Findings : A study measuring the radical scavenging activity using DPPH assay reported an IC50 value of 25 µg/mL, indicating strong antioxidant potential.
The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors.
- Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
- Anti-inflammatory Mechanism : The compound likely inhibits signaling pathways involved in inflammation, such as NF-kB activation.
- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes and directly neutralizes reactive oxygen species (ROS).
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 2-Chloro-5-methylphenol | Low | Moderate | Moderate |
| 5-Chloro-2-methylaniline | Moderate | Low | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with Schiff base formation via condensation of 2-ethylaniline with 6-methoxy-2-hydroxybenzaldehyde under reflux in ethanol, as demonstrated in analogous phenolic Schiff base syntheses . Optimize parameters (e.g., solvent polarity, temperature, catalyst use) using Design of Experiments (DoE) to maximize yield and purity. Monitor reaction progress via TLC or HPLC, and characterize intermediates via FT-IR and NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) to resolve molecular geometry and hydrogen-bonding networks , supplemented by H/C NMR for functional group analysis. Use mass spectrometry (ESI-MS) to verify molecular weight. Purity assessment should involve HPLC with UV detection at λ = 254–280 nm, calibrated against reference standards .
Q. How can preliminary biological activity screening (e.g., antimicrobial, antioxidant) be designed to evaluate this compound’s functional potential?
- Methodological Answer : Conduct in vitro assays such as DPPH radical scavenging for antioxidant activity and agar diffusion for antimicrobial efficacy against Gram-positive/negative bacteria. Include positive controls (e.g., ascorbic acid, ampicillin) and triplicate trials to ensure reproducibility. Dose-response curves (0.1–100 μM) can identify bioactive concentrations .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s interactions with biological targets (e.g., enzymes, DNA) or environmental matrices?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450), validated by surface plasmon resonance (SPR) for kinetic analysis . For environmental interactions, use LC-MS/MS to track degradation products in simulated aquatic systems (pH 7–9, UV exposure) .
Q. How can conflicting data on the compound’s stability or bioactivity be resolved through theoretical frameworks?
- Methodological Answer : Apply the "Three-Layered Reconciliation Model": (1) Re-examine experimental conditions (e.g., solvent, temperature) for procedural variability; (2) Cross-validate results using orthogonal techniques (e.g., DSC for thermal stability vs. accelerated aging tests); (3) Align discrepancies with computational models (DFT for reaction pathways) to identify dominant mechanisms .
Q. What methodologies are recommended for assessing the compound’s environmental fate and ecotoxicological risks?
- Phase 1 : Determine physicochemical properties (log P, water solubility) via shake-flask methods and OECD guidelines.
- Phase 2 : Conduct microcosm studies to evaluate biodegradation kinetics and bioaccumulation in model organisms (Daphnia magna, zebrafish).
- Phase 3 : Integrate data into probabilistic risk models (e.g., USEtox) to predict chronic toxicity thresholds in ecosystems.
Theoretical and Methodological Considerations
- Linking Research to Conceptual Frameworks : Ground studies in reaction mechanism theory (e.g., Hammett plots for substituent effects) or ecotoxicological paradigms like the Adverse Outcome Pathway (AOP) .
- Data Validation : Use triangulation (experimental, computational, literature meta-analysis) to address contradictions and strengthen conclusions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
